N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that features a combination of benzodioxole, thiazole, and sulfonamide groups. These structural motifs are often found in biologically active molecules and can impart a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Construction: This often involves the condensation of α-haloketones with thiourea.
Sulfonamide Formation:
Final Coupling: The final step involves coupling the benzodioxole and thiazole-sulfonamide intermediates under suitable conditions, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzodioxole moieties.
Reduction: Reduction reactions could target the sulfonamide or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific biological pathways.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to these targets, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-nitrophenylsulfonamido)thiazol-4-yl)acetamide
Uniqueness
The uniqueness of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-27-15-3-5-16(6-4-15)31(25,26)23-20-22-14(11-30-20)9-19(24)21-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBXYCPWTMLSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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